Triethanolamine isostearate

Description

Contextualization of Fatty Acid Esters in Chemical Research

Fatty acid esters are a significant class of compounds derived from the reaction of fatty acids with alcohols. These molecules are subjects of extensive research due to their versatile properties and wide-ranging applications across numerous industries. Fatty acids, sourced from natural fats and oils like rapeseed oil, palm oil, and tallow, provide the hydrophobic (water-repelling) tail of the ester molecule. ontosight.aigoogle.com The specific fatty acid used, which can vary in chain length and degree of saturation, determines the final properties of the ester. google.com

Research has focused on harnessing these properties for use as surfactants, emulsifiers, lubricants, detergents, and conditioning agents. ontosight.ai In the personal care and cosmetics industries, they are valued for their emollient and moisturizing characteristics. ontosight.ai Furthermore, in the pharmaceutical field, fatty acid esters can serve as excipients, helping to improve the stability and delivery of active drug ingredients. ontosight.aiontosight.ai The environmental profile of these esters is also a key area of study, with many, like the "esterquats," being recognized for their good biodegradability compared to conventional compounds. psu.eduresearchgate.net

Overview of Triethanolamine (B1662121) as a Chemical Moiety in Ester Synthesis

Triethanolamine (TEA) is a viscous organic compound that is both a tertiary amine and a triol (a molecule with three alcohol groups). atamanchemicals.com This trifunctional nature makes it a versatile and widely used reactant in the synthesis of fatty acid esters. atamanchemicals.com The synthesis process, known as esterification, typically involves reacting fatty acids directly with triethanolamine, often in the presence of a catalyst and at elevated temperatures, to form the corresponding ester. psu.edujst.go.jpresearchgate.net Another method is transesterification, where a fatty acid methyl ester reacts with triethanolamine. ijastnet.com

The reaction can produce a mixture of mono-, di-, and tri-esters, depending on the molar ratio of the reactants and the reaction conditions. psu.eduresearchgate.net The presence of the amine group allows TEA to neutralize fatty acids, and the resulting triethanolamine esters exhibit valuable surfactant properties. ontosight.aiatamanchemicals.com These esters, often referred to as esterquats after a subsequent quaternization step, are a prominent class of cationic surfactants used as active ingredients in fabric softeners and hair conditioners. psu.eduresearchgate.netijastnet.com The ester linkages in these molecules provide a point for hydrolysis, which contributes to their biodegradability. psu.eduresearchgate.net

Scope and Significance of Research on Triethanolamine Isostearate within Ester Chemistry

Within the broad category of triethanolamine esters, this compound holds specific significance due to the unique structure of its fatty acid component. It is the triethanolamine salt of isostearic acid, which is a branched-chain isomer of stearic acid. nih.gov Specifically, the isostearic acid component is 16-methylheptadecanoic acid. nih.gov This branching in the hydrocarbon tail distinguishes it from its linear counterpart, Triethanolamine Stearate (B1226849), imparting different physical and chemical properties.

The primary documented applications for this compound are in the cosmetics industry, where it functions as an emulsifying agent, a surfactant, and a hair conditioning agent. nih.gov Emulsifiers are crucial for creating stable mixtures of oil and water, a fundamental requirement for products like creams and lotions. ontosight.aicosmeticsinfo.org As a surfactant, it helps to lower the surface tension between substances, aiding in cleansing by allowing water to mix with oil and dirt so they can be rinsed away. cosmeticsinfo.org

The significance of using the isostearate form lies in the physical properties conferred by the branched chain. Unlike the straight-chain stearic acid, the branching of isostearic acid disrupts crystal packing, typically resulting in a compound that remains liquid at lower temperatures and has better solubility in various solvents. This can lead to formulations with a lighter feel and improved stability. While much of the available literature details the properties of the more common Triethanolamine Stearate, the specific use of this compound in formulations highlights a targeted approach in chemical research to fine-tune product texture, stability, and performance by modifying the molecular architecture of the fatty acid component.

Chemical and Physical Properties of this compound

| Property | Value | Source |

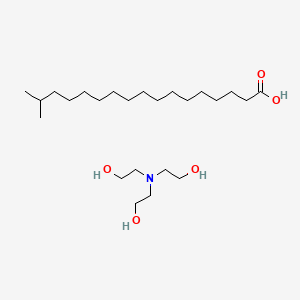

| Molecular Formula | C₂₄H₅₁NO₅ | nih.gov |

| Molecular Weight | 433.7 g/mol | nih.gov |

| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;16-methylheptadecanoic acid | nih.gov |

| CAS Number | 88120-12-1 | nih.gov |

| Component Compounds | Triethanolamine, 16-Methylheptadecanoic Acid | nih.gov |

Properties

CAS No. |

88120-12-1 |

|---|---|

Molecular Formula |

C24H51NO5 |

Molecular Weight |

433.7 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;16-methylheptadecanoic acid |

InChI |

InChI=1S/C18H36O2.C6H15NO3/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;8-4-1-7(2-5-9)3-6-10/h17H,3-16H2,1-2H3,(H,19,20);8-10H,1-6H2 |

InChI Key |

JFNWWQMIGPYWED-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Other CAS No. |

88120-12-1 |

Origin of Product |

United States |

Synthesis and Reaction Mechanisms of Triethanolamine Isostearate

Esterification Pathways for Triethanolamine (B1662121) and Isostearic Acid

The formation of triethanolamine isostearate is achieved through several synthetic routes, with direct esterification and transesterification being the most common. The choice of pathway can influence reaction conditions, yield, and product purity.

Direct esterification is a fundamental and widely used method for producing triethanolamine esters. This process involves the direct reaction of a fatty acid, such as isostearic acid, with triethanolamine. researchgate.net The reaction is an equilibrium process in which water is formed as a byproduct. To drive the reaction toward the product side and achieve high conversion rates, this water must be continuously removed from the reaction mixture, typically through azeotropic distillation or by applying a vacuum. google.com

The reaction is generally conducted at elevated temperatures. For the analogous reaction with stearic acid, temperatures of 190°C to 200°C have been reported. researchgate.netatamanchemicals.com The stoichiometry of the reactants is a critical parameter that determines the composition of the final product, as triethanolamine possesses three hydroxyl groups available for esterification. By controlling the molar ratio of isostearic acid to triethanolamine, it is possible to produce mono-, di-, or tri-esters. atamanchemicals.com For instance, research on stearic acid has utilized molar ratios of acid to triethanolamine of 2:1 and 3.3:1 to target specific degrees of esterification. researchgate.netatamanchemicals.com The reaction between triethanolamine and a fatty acid is technically an acid-base reaction followed by esterification, which can form an acid-soap complex as an intermediate. brainly.comacs.org

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Triethanolamine, Stearic Acid (analogue for Isostearic Acid) | researchgate.net |

| Temperature | 170°C - 200°C | researchgate.netgoogle.comatamanchemicals.com |

| Molar Ratio (Acid:TEA) | 1.8:1 to 3.3:1 | researchgate.netatamanchemicals.comresearchgate.net |

| Catalyst | Acid Catalyst (e.g., Phosphorous Acid, Zirconium Sulfate) | google.comresearchgate.net |

| Byproduct Removal | Nitrogen sparging or vacuum to remove water | google.com |

Transesterification is an alternative pathway for synthesizing this compound. This process involves the reaction of triethanolamine with an ester of isostearic acid, commonly a simple alkyl ester like isostearic acid methyl ester. ijastnet.com This method can sometimes offer advantages over direct esterification, such as proceeding under milder conditions and avoiding the production of water, which simplifies the process. researchgate.net

In a typical transesterification process, a fatty acid methyl ester is reacted with triethanolamine in the presence of a basic catalyst, such as sodium methoxide. ijastnet.comiieta.org The reaction yields this compound and methanol (B129727) as a byproduct. The removal of the volatile methanol helps to drive the reaction to completion. Studies on analogous systems, such as the transesterification of palm stearin (B3432776) methyl ester with triethanolamine, have been successfully performed at temperatures around 100°C to 170°C and under vacuum to facilitate methanol removal. researchgate.netijastnet.com The molar ratio of the methyl ester to triethanolamine is a key variable, with ratios of 2:1 being explored for the production of esterquats, which are derivatives of these esters. ijastnet.com

Beyond the primary pathways of direct esterification and transesterification, variations in reaction setup and catalysts can be considered alternative approaches. One patented method describes the use of a divalent zinc catalyst to accelerate the esterification or transesterification reaction between an alkanolamine like triethanolamine and a fatty acid or its alkyl ester. google.com Another approach involves the synthesis of mesoporous γ-alumina using an acid soap template formed from a carboxylic acid and an excess of triethanolamine. researchgate.net

While not a direct synthetic route to the ester, the interaction of triethanolamine and stearic acid in an aqueous solution is also a relevant process. At elevated temperatures (e.g., 80°C), they form a lamellar liquid crystalline phase. researchgate.netnih.gov Upon cooling, this can lead to the formation of an acid-soap complex. acs.org However, this complex can undergo hydrolysis over time, which is the reverse reaction of neutralization, leading to the breakdown of the structure and the crystallization of the fatty acid. atamanchemicals.comnih.gov

Catalysis in this compound Synthesis

Catalysts are crucial in the synthesis of this compound as they increase the reaction rate, allowing the process to be conducted under more favorable conditions and within a shorter timeframe. Both acid and enzyme catalysts are employed.

Acid catalysis is commonly used for direct esterification reactions. The mechanism follows the principles of Fischer-Speier esterification. The acid catalyst, such as phosphorous acid or a solid acid like zirconium sulfate, protonates the carbonyl oxygen of the isostearic acid. google.comresearchgate.net This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of the triethanolamine molecule.

This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking hydroxyl group to one of the other hydroxyls in the intermediate, forming a good leaving group (water). The elimination of a water molecule and deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final ester product. google.com Various acid catalysts have been investigated for similar esterifications, including p-toluene sulfonic acid (PTSA), sulfuric acid, and heteropolyacids. researchgate.net Solid acid catalysts are of particular interest as they can be more easily separated from the reaction products and potentially reused. researchgate.netscribd.com

| Catalyst Type | Specific Example | Reaction | Reference |

|---|---|---|---|

| Homogeneous Acid | Phosphorous Acid | Direct Esterification | google.com |

| Homogeneous Acid | p-Toluene Sulfonic Acid (PTSA) | Direct Esterification | researchgate.net |

| Heterogeneous (Solid) Acid | Zirconium Sulfate on SBA-15 | Direct Esterification | researchgate.netscribd.com |

| Homogeneous Base | Sodium Methoxide | Transesterification | ijastnet.com |

| Heterogeneous Base | Ca-Al Hydrotalcite-like Compound | Transesterification | iieta.org |

| Enzymatic | Lipase (B570770) (e.g., Novozym 435) | Enzymatic Esterification | mdpi.comnih.gov |

| Divalent Metal | Divalent Zinc Catalyst | Esterification/Transesterification | google.com |

Enzymatic catalysis presents a green alternative to traditional chemical methods. Lipases, particularly immobilized lipases like Candida antarctica lipase B (commonly known as Novozym 435), are effective biocatalysts for the esterification of triethanolamine with fatty acids. mdpi.comnih.gov This approach offers high selectivity and operates under milder reaction conditions (e.g., lower temperatures), which can prevent the formation of unwanted byproducts and color. mdpi.com

The synthesis is typically carried out in an organic solvent, such as n-hexane, to solubilize the reactants. nih.gov Research optimizing this process for oleic acid (a C18 fatty acid similar to isostearic acid) has shown that several parameters are key to achieving high conversion rates. These include enzyme concentration, reaction time, temperature, and the molar ratio of the substrates. mdpi.comnih.gov A Taguchi robust design analysis identified the molar ratio of oleic acid to triethanolamine as the most influential parameter affecting the reaction conversion percentage. mdpi.com

| Parameter | Optimized Value | Reference |

|---|---|---|

| Enzyme | Lipase from Candida antarctica (Novozym 435) | mdpi.comnih.gov |

| Molar Ratio (Oleic Acid:TEA) | 1:2 | mdpi.com |

| Enzyme Loading | 5.50 wt% of oleic acid | mdpi.com |

| Temperature | 61°C | mdpi.com |

| Reaction Time | 14.44 hours | mdpi.com |

| Solvent | n-Hexane | nih.gov |

Influence of Catalyst Type on Reaction Kinetics and Selectivity

The synthesis of this compound via the esterification of triethanolamine with isostearic acid is significantly influenced by the choice of catalyst, which affects both the speed (kinetics) and the outcome (selectivity) of the reaction.

Traditionally, Brønsted acid catalysts have been used for this type of esterification. However, they are known to have several drawbacks, including very slow reaction times. google.com Alternative catalysts such as sodium or potassium alkoxides (e.g., methoxides) are also employed, particularly for transesterification reactions. These, however, are highly sensitive to moisture and acidic impurities, which can inhibit the process. google.com Furthermore, the use of alkoxides can sometimes lead to side reactions that result in a gel-like consistency of the final product. google.com

More advanced and efficient catalyst systems have been developed to overcome these limitations. Divalent zinc catalysts, such as zinc stearate (B1226849) and zinc triflate, have been shown to significantly accelerate the esterification reaction between triethanolamine and fatty acids. google.comgoogleapis.com These catalysts facilitate faster reaction rates compared to conventional acid catalysts. google.com For instance, a reaction using a zinc catalyst reached completion significantly faster than those using traditional methods. googleapis.com The use of these zinc catalysts also produces a final product mixture with ratios of monoester, diester, and triester that are consistent with those obtained from established Brønsted acid catalysis, ensuring product specifications are met. google.com

| Catalyst Type | Key Characteristics | Reference |

|---|---|---|

| Brønsted Acids (e.g., Phosphorous Acid) | Associated with very slow reaction times. google.com | google.com |

| Alkoxides (e.g., Sodium Methoxide) | Inhibited by moisture and acidic impurities; can cause product to gel due to side reactions. google.com | google.com |

| Divalent Zinc Catalysts (e.g., Zinc Stearate, Zinc Triflate) | Accelerate reaction times significantly compared to acid catalysts; produce consistent ester ratios. google.comgoogleapis.com | google.comgoogleapis.com |

Optimization of Synthetic Conditions

To maximize the efficiency of this compound synthesis, reaction conditions must be carefully optimized. Key parameters include temperature, pressure, and the molar ratio of the reactants.

Temperature is a critical factor that directly impacts the reaction rate. The synthesis is typically conducted at elevated temperatures, often in a two-stage heating process. Initially, the reactants are heated to a moderate temperature, around 130°C, to allow for proper mixing and the addition of the catalyst. google.comgoogleapis.com Following this, the temperature is raised to the target reaction temperature, which can range from 170°C to 190°C, to drive the esterification process. google.comgoogleapis.comresearchgate.net Higher temperatures generally lead to faster reaction rates and shorter completion times. researchgate.net In one documented synthesis, the reaction was completed just 0.75 hours after reaching a temperature of 180°C. googleapis.com

Pressure also plays a crucial role, primarily related to the removal of the water by-product formed during esterification. To shift the reaction equilibrium towards the formation of the ester and achieve a high yield, water must be continuously removed from the reaction mixture. researchgate.net This is often accomplished not by applying high pressure, but by operating under a vacuum or, more commonly, by sparging the mixture with an inert gas like nitrogen. google.comgoogleapis.com The nitrogen sparge effectively carries away the water vapor, facilitating a higher conversion to the final product. google.comgoogleapis.com

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Temperature | 130°C | Initial temperature for mixing and catalyst addition. | google.comgoogleapis.com |

| 170°C - 190°C | Reaction temperature to drive esterification; higher temperatures shorten reaction time. | google.comgoogleapis.comresearchgate.net | |

| Pressure/Atmosphere | Nitrogen sparging (e.g., at 200 ml/min) | Removes water by-product, driving the reaction to completion. | google.comgoogleapis.com |

The molar ratio of isostearic acid to triethanolamine is a fundamental parameter that dictates the composition of the final product. As triethanolamine possesses three hydroxyl groups, the reaction can yield a mixture of mono-, di-, and tri-esters. google.com The precise stoichiometric control is therefore essential to produce a product with the desired ester distribution.

Commonly employed molar ratios of fatty acid to triethanolamine are in the range of 1.5:1 to 2:1. google.com Specific examples from synthesis procedures include ratios of 2:1, 1.90:1, and 1.72:1. google.comgoogleapis.comresearchgate.net By adjusting this ratio, manufacturers can control the degree of esterification. Often, a slight excess of the fatty acid is used to ensure that the triethanolamine is fully reacted. atamanchemicals.com This strategy minimizes the amount of residual free amine in the finished product, which is often a critical quality parameter. atamanchemicals.com The acceptable molar ratio of fatty acid to alkanolamine can range broadly from 0.5:1 to 3:1, depending on the desired final product characteristics. google.com

| Molar Ratio (Fatty Acid : Triethanolamine) | Context | Reference |

|---|---|---|

| 2:1 | Used in a loop reaction system with an acid catalyst. researchgate.net Also cited for creating an emulsifying paste. atamanchemicals.com | researchgate.netatamanchemicals.com |

| 1.90:1 | Used with zinc triflate or zinc stearate catalysts. google.comgoogleapis.com | google.comgoogleapis.com |

| 1.72:1 | Used in a scaled-up reaction with a zinc oxide catalyst. googleapis.com | googleapis.com |

| 1.5:1 to 2.0:1 | A generally preferred range for the reaction. google.com | google.com |

In line with the principles of green chemistry, solvent-free synthesis of this compound is a preferred method. researchgate.net This approach involves the direct esterification of isostearic acid and triethanolamine without the use of an organic solvent. researchgate.netpatsnap.com In this methodology, the liquid reactants themselves serve as the reaction medium at the elevated temperatures used for synthesis.

The advantages of a solvent-free process are significant. It eliminates the need for costly and often hazardous solvents, reduces waste generation, and simplifies the work-up and purification stages of production. researchgate.net This makes the manufacturing process more environmentally friendly and economically viable.

By-product Formation and Impurity Profile in Synthetic Processes

The synthesis of this compound can result in several by-products and impurities that must be monitored and controlled to ensure the quality and safety of the final product.

The primary chemical by-product of the esterification reaction is water, and its efficient removal is necessary to achieve high conversion rates. researchgate.net The intended product itself is typically not a single compound but a mixture of triethanolamine monoisostearate, diisostearate, and triisostearate. google.com The relative proportions of these esters are controlled by the reaction conditions, especially the molar ratio of the reactants.

Potential impurities can arise from several sources:

Side Reactions: At the high temperatures used for synthesis, side reactions such as etherification can potentially occur. researchgate.net

Unreacted Starting Materials: Residual amounts of free isostearic acid or free triethanolamine can remain in the final product if the reaction does not go to completion. google.comatamanchemicals.com

Impurities in Raw Materials: Commercial grades of triethanolamine can contain diethanolamine (B148213) as an impurity, which can then be carried into the final product. pamperurselfgreen.com

Formation of Nitrosamines: A significant concern is the potential for the formation of N-nitrosamines, such as N-Nitrosodiethanolamine. pamperurselfgreen.comcir-safety.org This can occur if the triethanolamine-containing product comes into contact with N-nitrosating agents during formulation or use. cir-safety.org Therefore, care must be taken to avoid such conditions. pamperurselfgreen.com

| Type | Name | Origin | Reference |

|---|---|---|---|

| Reaction By-product | Water | Direct result of the esterification reaction. | researchgate.net |

| Product Mixture Components | Triethanolamine monoisostearate | Result of varying degrees of esterification of the triethanolamine molecule. google.com | google.com |

| Triethanolamine diisostearate | |||

| Triethanolamine triisostearate | |||

| Impurities | Unreacted Isostearic Acid / Triethanolamine | Incomplete reaction. google.comatamanchemicals.com | google.comatamanchemicals.com |

| Diethanolamine | Impurity in the triethanolamine raw material. pamperurselfgreen.com | pamperurselfgreen.com | |

| Etherification Products | Side reaction at high temperatures. researchgate.net | researchgate.net | |

| N-Nitrosodiethanolamine | Reaction with N-nitrosating agents. pamperurselfgreen.comcir-safety.org | pamperurselfgreen.comcir-safety.org |

Molecular Structure and Intermolecular Interactions

Stereochemistry and Conformational Analysis of Triethanolamine (B1662121) Isostearate

Conformational analysis of this compound is complex due to its high degree of flexibility. nih.gov Both the triethanolamine headgroup and the isostearate tail possess numerous single bonds, allowing for a wide range of rotational conformations. The isostearate portion, a branched C18 fatty acid, has a flexible alkyl chain that can undergo significant conformational changes, such as disordering and melting transitions, with variations in temperature. researchgate.net Similarly, the ethanolamine (B43304) arms of the cation are flexible. Detailed three-dimensional conformer generation is challenging because the molecule is typically present as a flexible salt or part of a mixture. nih.gov

Table 1: Chemical Identification of Triethanolamine Isostearate

| Identifier | Value |

|---|---|

| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;16-methylheptadecanoic acid nih.gov |

| Molecular Formula | C24H51NO5 nih.gov |

| Molecular Weight | 433.7 g/mol nih.gov |

| CAS Number | 88120-12-1 nih.gov |

| Stereochemistry | Achiral nih.govncats.io |

Amphiphilic Nature and Polar Characteristics

This compound is an amphiphilic molecule, which means it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. ontosight.aibrainly.com This dual nature dictates its behavior in solution and is central to its function as a surfactant and emulsifier.

The hydrophilic portion of the molecule is the triethanolamine headgroup. ontosight.aibrainly.com This "head" is polar due to the presence of a central nitrogen atom and three hydroxyl (-OH) groups. brainly.comshreechem.in These functional groups are capable of forming hydrogen bonds with water molecules, giving this part of the molecule its water-attracting character. brainly.com This strong interaction with water allows it to be soluble in aqueous phases.

The hydrophobic portion of the molecule is the isostearate "tail". ontosight.aibrainly.com This tail consists of a long, nonpolar hydrocarbon chain derived from isostearic acid. brainly.com Its nonpolar nature makes it water-repelling and oil-attracting. The isostearate chain is characterized by a methyl branch, which distinguishes it from the linear chain of stearic acid. This branching influences how the tails pack together, affecting the fluidity and conformational freedom of the hydrophobic domain.

Self-Assembly Behavior and Phase Transitions

The amphiphilic structure of this compound drives it to self-assemble in solution. The molecules arrange themselves to minimize the energetically unfavorable contact between their hydrophobic tails and water, leading to the formation of ordered aggregates.

A key characteristic of this compound and related fatty acid soaps is their ability to form lyotropic liquid crystalline phases, which are ordered structures that exist in the presence of a solvent. psu.eduresearchgate.net Research on the closely related system of triethanolamine stearate (B1226849) mixed with stearic acid in water has shown that a lamellar liquid crystalline phase forms at elevated temperatures, such as 80°C. nih.govacs.orgatamanchemicals.comacs.org A study involving isostearic acid, triethanolamine, water, and an oil phase also confirmed the existence of a large lamellar liquid crystal region. psu.edu The formation of these phases is often dependent on factors like concentration, temperature, and the specific ratio of soap to free fatty acid.

The most prominent liquid crystal structure formed by these systems is the lamellar phase. psu.eduresearchgate.netnih.gov This phase is characterized by a bilayer structure, where two layers of surfactant molecules are arranged tail-to-tail. researchgate.net In this arrangement, the hydrophobic isostearate tails are sequestered in the interior of the bilayer, shielded from the aqueous environment, while the hydrophilic triethanolamine headgroups are positioned at the interface, interacting with the surrounding water. researchgate.net Studies have shown that upon cooling, these lamellar phases can organize into larger, micron-sized multilamellar spheres or vesicles. nih.govatamanchemicals.comacs.org The stability and formation of these structures are significantly influenced by the creation of an "acid-soap" complex, with research identifying a stable 2:1 stoichiometric ratio between stearic acid and triethanolamine stearate in these systems. researchgate.netatamanchemicals.comresearchgate.net

Table 2: Selected Research Findings on Phase Behavior

| System Studied | Key Finding | Reference |

|---|---|---|

| Water/Decane/Triethanolamine/Isostearic Acid | A large region of a lamellar liquid crystal phase was identified. | psu.edu |

| Stearic Acid/Triethanolamine (TEA) in water (2:1 molar ratio) | A lamellar liquid crystalline phase formed at 80°C, creating multilamellar spheres upon cooling. | nih.govatamanchemicals.com |

| Stearic Acid and TEA Stearate | An acid-soap complex with a fixed 2:1 stoichiometric ratio was discovered, which forms the basis of a binary phase diagram. | researchgate.net |

| Stearic Acid neutralized by Triethanolamine | Infrared spectroscopy confirmed the formation of a 2:1 acid-soap complex and characterized the disordering transitions of the alkyl chain. | researchgate.net |

Formation of Liquid Crystalline Phases

Hexagonal Mesophases

In systems containing fatty acid soaps like this compound, the formation of lyotropic liquid crystalline mesophases is a key characteristic of their self-assembly behavior in the presence of a solvent. researchgate.net These ordered structures, which exist between the solid and isotropic liquid states, include lamellar, cubic, and hexagonal arrangements. researchgate.net The specific mesophase formed is highly dependent on the molecular geometry of the surfactant molecules.

While systems based on linear saturated fatty acids, such as stearic acid, tend to favor the formation of lamellar (layered) structures, the introduction of molecular features that disrupt linear packing can lead to the formation of hexagonal mesophases. acs.org For instance, oleic acid-based systems, which contain a double bond that creates a kink in the hydrocarbon chain, have been observed to form hexagonal mesophases. acs.org The branched structure of the isostearate chain in this compound would similarly be expected to favor non-lamellar arrangements.

Hexagonal mesophases consist of cylindrical aggregates packed into a hexagonal array. acs.org Depending on the concentration and nature of the components, these can be either normal (type I) or inverted (type II). acs.org

Normal (Type I) Hexagonal Mesophases: The hydrophilic headgroups of the surfactant face outwards into the surrounding hydrophilic solvent (e.g., water or triethanolamine), with the hydrophobic hydrocarbon tails sequestered in the interior of the cylinders. acs.org

Inverted (Type II) Hexagonal Mesophases: The hydrophobic tails face outwards into a nonpolar or hydrophobic solvent (e.g., excess fatty acid), while the hydrophilic headgroups are oriented towards the core of the cylinders, which may contain a small amount of water. acs.org

The appearance of these mesophases is responsible for the high viscoelasticity and non-Newtonian behavior often observed in these systems. researchgate.net

Micellar Aggregation and Critical Micelle Concentration (CMC)

Surfactants like this compound, when dissolved in a solvent such as water, exhibit a phenomenon known as micellar aggregation. At low concentrations, the surfactant molecules exist individually. However, as the concentration increases, it reaches a specific point where the molecules begin to spontaneously self-assemble into organized aggregates called micelles. wikipedia.orgkruss-scientific.com This concentration threshold is known as the Critical Micelle Concentration (CMC). wikipedia.orgkruss-scientific.com Above the CMC, any additional surfactant added to the system will predominantly form new micelles. wikipedia.org

The CMC is a fundamental characteristic of a surfactant, indicating its efficiency. kruss-scientific.com The process is driven by the minimization of unfavorable interactions between the hydrophobic hydrocarbon tails and the polar solvent. In an aqueous solution, the hydrophobic isostearate chains aggregate in the core of the micelle, while the hydrophilic triethanolamine headgroups form a shell that interacts with the surrounding water. The value of the CMC is influenced by factors such as temperature, pressure, and the presence of other substances like electrolytes or co-solvents. wikipedia.org

| Compound | Structure | CMC (μM) in Aqueous Triethanolamine |

|---|---|---|

| Dicarboxyl Dendritic Amphiphile (C21 Amide Linkage) | RCONHC(CH₃)(CH₂CH₂COOH)₂, R=C₂₁H₄₃ | 180 |

| Dicarboxyl Dendritic Amphiphile (C22 Urethane Linkage) | ROCONHC(CH₃)(CH₂CH₂COOH)₂, R=C₂₂H₄₅ | 74 |

Acid-Soap Complex Formation and Stoichiometry

In systems containing a mixture of a fatty acid and its corresponding soap, such as isostearic acid and this compound, the formation of well-defined acid-soap complexes is a common occurrence. researchgate.net Extensive research on the stearic acid and triethanolamine (TEA) stearate system has demonstrated the existence of a stable acid-soap complex with a fixed stoichiometric ratio. nih.govatamanchemicals.com

Through characterization techniques including X-ray diffraction, thermal analysis, and infrared spectroscopy, it was discovered that this complex consists of two molecules of stearic acid for every one molecule of triethanolamine stearate. nih.govatamanchemicals.com This 2:1 stoichiometry was confirmed by analyzing crystals formed when partially neutralized stearic acid was mixed with triethanolamine at elevated temperatures and subsequently cooled. nih.govalegesanatos.ro This behavior is notably different from that observed in binary systems of fatty acids and alkali metal soaps. atamanchemicals.com The formation of this complex is a key factor in determining the phase behavior and physical properties of the mixture. researchgate.netatamanchemicals.com

| Component 1 | Component 2 | Stoichiometric Ratio (Component 1 : Component 2) |

|---|---|---|

| Stearic Acid | Triethanolamine Stearate | 2 : 1 |

Intermolecular Forces within Self-Assembled Systems

The stability and structure of the aggregates formed by this compound, such as micelles and liquid crystalline phases, are governed by a balance of several intermolecular forces. These non-covalent interactions dictate how the individual molecules arrange themselves into ordered supramolecular structures. ethz.ch

Hydrogen Bonding Networks

Hydrogen bonds play a critical role in the association of this compound molecules, particularly in the formation of acid-soap complexes. researchgate.net A hydrogen bond is a strong electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. libretexts.org

In the triethanolamine stearate/stearic acid system, infrared spectroscopy studies have identified the presence of very short and strong hydrogen bonds within the acid-soap complex. researchgate.net These bonds form between the carboxylic acid group (-COOH) of the stearic acid molecule and the carboxylate headgroup (-COO⁻) of the soap molecule. researchgate.net The structure is also characterized by the presence of a free, non-hydrogen-bonded hydroxyl group from the triethanolamine head. researchgate.net This network of hydrogen bonds is a primary force stabilizing the crystal structure of the complex. researchgate.net

Van der Waals Interactions of Hydrocarbon Chains

Van der Waals forces are weaker, short-range attractions that occur between all atoms and molecules. taylorfrancis.com In the context of this compound, these forces are particularly significant between the long, nonpolar isostearate hydrocarbon chains. researchgate.netresearchgate.net

Electrostatic Interactions in Aqueous Environments

In aqueous environments, where this compound is ionized, electrostatic interactions become a key factor. These forces involve the attraction between oppositely charged ions. The this compound molecule consists of a negatively charged carboxylate anion (R-COO⁻) and a positively charged triethanolammonium (B1229115) cation [(HOCH₂CH₂)₃NH⁺].

The crystal structure of the acid-soap complex features a unique headgroup arrangement that accommodates these electrostatic interactions alongside hydrogen bonding. researchgate.net In this arrangement, the carboxylate and acid-like pairs are coupled, while the positively charged ammonium (B1175870) headgroup interacts with the negatively charged carboxylate anions. researchgate.net In aqueous solution, these ionic interactions are mediated by water molecules, which have a high dielectric constant that can screen the charges. aps.org However, near a hydrophobic surface, such as the core of a micelle, electrostatic interactions can be enhanced. aps.org This interplay of attraction and repulsion is fundamental to the formation and stability of micelles and other charged aggregates in water.

Rheological Behavior and Structural Dynamics

Viscoelastic Properties of Triethanolamine (B1662121) Isostearate Systems

Shear-Dependent Rheology (Non-Newtonian Behavior)

Triethanolamine isostearate systems are classic examples of non-Newtonian fluids, specifically exhibiting shear-thinning (pseudoplastic) behavior. biotrib.eunih.gov This means their viscosity decreases as the applied shear rate increases. biotrib.eunih.gov At rest or under low shear, the internal structure, often a lamellar gel network, is intact, resulting in high viscosity. researchgate.netscirp.org As shear stress is applied, this structure progressively breaks down, allowing the system to flow more easily, hence the reduction in viscosity. This shear-thinning property is crucial for products that need to be stable in the container but spread easily upon application.

The relationship between shear stress and shear rate is not linear, a defining characteristic of non-Newtonian fluids. biotrib.eu This behavior can be quantified using rheological models such as the Power Law or Herschel-Bulkley model, which can describe the flow behavior of such materials. researchgate.netmdpi.com

Table 1: Shear-Dependent Viscosity of a Model this compound System

| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |

| 0.1 | 55 |

| 1 | 25 |

| 10 | 8 |

| 100 | 2 |

Note: This table provides illustrative data based on typical shear-thinning behavior and is not derived from a specific cited study.

Thixotropic Characteristics

Beyond simple shear-thinning, many this compound systems also exhibit thixotropy. arts.ac.uknih.gov Thixotropy is a time-dependent shear-thinning property. biotrib.eu When subjected to shear, the viscosity decreases; upon removal of the shear, the viscosity gradually recovers as the internal structure reforms. researchgate.net This recovery process is not instantaneous.

This characteristic is particularly valuable in formulations like creams and lotions. The product becomes less viscous during application, facilitating spreading. After application, it regains its viscosity, ensuring it remains on the skin without dripping. The degree of thixotropy can be influenced by the concentration of this compound and the presence of other formulation components. nih.gov

Temperature-Dependent Rheological Transitions

The rheological properties of this compound systems are highly sensitive to temperature changes. These transitions are often linked to alterations in the molecular arrangement and phase behavior of the system.

Thermal Rheological Analysis (TRA) Methodologies

Thermal Rheological Analysis (TRA) is a key technique used to investigate the temperature-dependent behavior of these systems. tandfonline.com This method involves monitoring the rheological properties, such as viscosity or modulus, as the temperature is systematically varied. tandfonline.comgoogle.com By subjecting a sample to a controlled temperature ramp while applying a constant shear rate, distinct and reproducible discontinuities in the rheological profile can be observed. tandfonline.com These changes provide insights into structural transitions occurring within the material.

Correlation between Temperature and Viscosity Changes

Generally, for this compound systems, viscosity decreases as temperature increases. This is a typical behavior for most fluids. However, the relationship is not always linear. In systems containing triethanolamine stearate (B1226849), a close analog, unexpected and distinct discontinuities in the rheological profile have been observed as the temperature is raised from 25°C to 75°C. tandfonline.com These shifts are formulation-dependent and can change with time and temperature, indicating complex structural rearrangements. tandfonline.com For instance, in aqueous solutions of triethanolamine, viscosity increases with the concentration of the amine and this effect is more pronounced at lower temperatures. uva.es

Table 2: Illustrative Temperature-Viscosity Profile for a this compound Emulsion

| Temperature (°C) | Viscosity (dPa·s) |

| 25 | 150 |

| 35 | 110 |

| 45 | 75 |

| 55 | 40 |

| 65 | 20 |

Note: This table presents a generalized trend. The ideal viscosity for a cream is often considered to be between 50 and 200 dPa·s. researchgate.net The actual values can vary significantly based on the specific formulation. researchgate.netresearchgate.net

Influence of Liquid Crystal Disruption on Rheological Profiles

The formation of lamellar liquid crystalline phases is a hallmark of this compound systems and is fundamental to their rheological properties. acs.orgresearchgate.netacs.org These ordered structures, formed by the surfactant molecules at the oil-water interface, are responsible for the high viscosity and stability of emulsions. scirp.orgnih.gov

Concentration Effects on Rheological Attributes

The concentration of this compound, both independently and in conjunction with other components, plays a pivotal role in dictating the rheological properties of a system.

Impact of this compound Concentration on Viscosity

The concentration of this compound, often formed in-situ by the reaction of Triethanolamine (TEA) and a fatty acid like stearic acid, directly correlates with the viscosity of an emulsion. uad.ac.idresearchgate.net As the concentration of the reactants increases, more Triethanolamine stearate is formed, which acts as an emulsifier. uad.ac.id This emulsifier possesses a lipophilic part that binds to the oil phase and a hydrophilic part that binds to the water phase, stabilizing the emulsion. uad.ac.id Consequently, an increase in the amount of Triethanolamine stearate leads to a more stable and viscous emulsion. uad.ac.id

Research has demonstrated a clear trend where increasing the concentration of TEA, while keeping the fatty acid concentration constant, results in a significant increase in the viscosity of the resulting emulsion. uad.ac.idresearchgate.netatamanchemicals.com This is attributed to the increased formation of the Triethanolamine salt of the fatty acid, which enhances the emulsification and thickens the system. uad.ac.idatamanchemicals.com

Conversely, a decrease in emulsion viscosity has been observed over time, which can be attributed to the hydrolysis of the Triethanolamine stearate back into TEA and stearic acid, reducing the concentration of the effective emulsifier. uad.ac.id

Table 1: Effect of Triethanolamine (TEA) Concentration on Emulsion Viscosity

| TEA Concentration (% w/w) | Viscosity (dPas) |

| 0.25 | ~100 |

| 0.50 | ~120 |

| 0.75 | ~140 |

| 1.00 | ~160 |

| 1.25 | ~180 |

| 1.50 | ~200 |

| 1.75 | >200 |

This table is generated based on graphical data presented in a study on the effect of TEA and stearic acid concentrations on the physical properties of cosmetic emulsions. The viscosity values are approximate readings from the graphical representation. uns.ac.id

Role of Co-components (e.g., Fatty Acids) on Rheological Modifiers

The interaction between this compound and co-components, particularly fatty acids like stearic acid, is fundamental to its function as a rheological modifier. The in-situ neutralization of a fatty acid with Triethanolamine creates the soap, which is the primary surface-active agent. atamanchemicals.com The ratio of these components is critical; for instance, a 2:1 stoichiometric ratio between stearic acid and TEA stearate has been identified to form a stable acid-soap complex. researchgate.net

The presence of other fatty amphiphiles, such as glycerol (B35011) monostearate, can further enhance the rheological properties. Due to similar molecular geometry, Triethanolamine stearate and glycerol monostearate can pack closely together, contributing to a firmer and stronger gel network structure. researchgate.net The properties of the resulting system, including viscosity and stability, are highly dependent on the microstructure of the surfactant self-assembly. researchgate.net Lamellar phases or vesicles are noted to be particularly effective in stabilizing foams and emulsions, in contrast to spherical micelles. researchgate.net

Structural Evolution and Rheology in Dynamic Systems

The rheological behavior of systems containing this compound is intrinsically linked to the dynamic evolution of their internal structures.

Gel Formation and Network Structures

This compound plays a significant role in the formation of gel networks, which are crucial for the structure and stability of many cosmetic and pharmaceutical products. The interaction of Triethanolamine stearate with fatty acids and other amphiphiles can lead to the formation of a viscous lamellar gel network phase. researchgate.net This network structure is responsible for the characteristic consistency and rheological properties of creams and lotions. researchgate.net The formation of these gel structures can be influenced by factors such as the ratio of stearic acid to Triethanolamine and the presence of other components like cetyl alcohol and glycerol monostearate. researchgate.net In some systems, the swelling of a network structure by a liquid phase can lead to gelation. googleapis.com

Dissociation of Micellar Structures and its Rheological Implications

In aqueous solutions, surfactants like this compound can self-assemble into various structures, including micelles, vesicles, and liquid crystals. researchgate.netwhiterose.ac.uk The type of structure formed depends on factors such as concentration, temperature, and pH. researchgate.net Micelles are typically small, spherical aggregates that form above a certain concentration known as the critical micelle concentration. cambridge.org

Formulation Science and Physicochemical Stability

Triethanolamine (B1662121) Isostearate as an Emulsifying Agent

Triethanolamine isostearate is the salt formed from the reaction of a weak base, triethanolamine (TEA), and a branched-chain fatty acid, isostearic acid. specialchem.comatamanchemicals.com In many cosmetic and pharmaceutical preparations, this emulsifier is formed in-situ. This process involves dissolving isostearic acid in the oil phase and triethanolamine in the aqueous phase. When the two phases are combined with heating and mixing, the neutralization reaction occurs at the oil-water interface, creating the this compound molecules that stabilize the emulsion. bdmaee.netatamanchemicals.com

The unique branched structure of the isostearic acid component gives this compound distinct properties compared to its straight-chain counterpart, Triethanolamine Stearate (B1226849). atamanchemicals.comatamanchemicals.com This branching disrupts the close packing of the fatty acid chains, which typically results in a liquid emulsifier that provides excellent stability and a non-greasy feel in topical products. atamanchemicals.comolivetreepeople.com

In oil-in-water (O/W) emulsions, this compound functions as a primary emulsifier by adsorbing at the surface of the dispersed oil droplets. dermaviduals.de The molecule has a hydrophilic (water-loving) head—the triethanolamine group—and a lipophilic (oil-loving) tail—the isostearic acid chain. This amphiphilic nature allows it to bridge the oil and water phases. atamanchemicals.com

The emulsification mechanism involves several key processes:

Orientation at the Interface : The lipophilic isostearic acid tail anchors itself within the oil droplet, while the hydrophilic triethanolamine head projects into the surrounding aqueous phase. dermaviduals.deatamanchemicals.com

Formation of a Protective Barrier : This orientation creates a protective film around each oil droplet. This film acts as a physical barrier that prevents the droplets from coalescing, which would lead to phase separation. bdmaee.net

Steric Hindrance : The branched structure of the isostearate chain is bulky. This bulkiness provides significant steric hindrance between droplets, further contributing to the stability of the emulsion by physically keeping the droplets apart. atamanchemicals.comolivetreepeople.com

Formation of Liquid Crystalline Structures : Similar to other fatty acid soaps, this compound can form complex lamellar liquid crystalline structures at the oil-water interface, often in conjunction with co-emulsifiers like fatty alcohols. researchgate.nettandfonline.comresearchgate.net These multi-layered structures can entrap parts of the continuous phase (water) and significantly enhance the stability and viscosity of the emulsion. researchgate.net While the highly ordered gel phases seen with straight-chain stearates may not form as readily, the branched nature of isostearate contributes to more flexible and stable liquid crystalline phases. tandfonline.com

A fundamental principle of emulsification is the reduction of interfacial tension between the two immiscible liquids. bdmaee.netatamanchemicals.com The interface between oil and water is an area of high energy; the system naturally seeks to minimize this energy by reducing the interfacial area, which is why oil and water separate.

This compound, as a surface-active agent (surfactant), positions itself at this interface and lowers the energy required to maintain the dispersion of droplets. ebi.ac.uk By reducing the interfacial tension, it facilitates the breaking down of large oil droplets into smaller ones during the homogenization process and prevents them from recombining, thus stabilizing the multiphase system. atamanchemicals.com

Stability Assessment of this compound Formulations

Evaluating the stability of an emulsion is critical to ensure its quality, safety, and shelf life. Stability testing for formulations containing this compound involves subjecting the product to various conditions over time to monitor for any physical or chemical changes.

To predict the shelf life of a formulation, a combination of long-term and accelerated stability studies is typically performed.

Long-Term Stability Studies involve storing the formulation under recommended storage conditions (e.g., room temperature and controlled humidity) for an extended period, which can last up to several years. bdmaee.net Samples are periodically evaluated for changes in their physicochemical properties. researchgate.net

Accelerated Aging Tests are designed to speed up the degradation processes. bdmaee.net This is often achieved by storing the formulation at elevated temperatures (e.g., 40°C or 50°C). The increased thermal energy accelerates potential destabilization processes like coalescence and creaming. nih.gov Another common method is the freeze-thaw cycle test, where the product is subjected to alternating low and high temperatures, which stresses the emulsion and can reveal weaknesses in its structure. bdmaee.net The data gathered from these accelerated tests are used to predict the long-term stability of the product more quickly. tandfonline.com

The following table outlines the typical parameters monitored during these stability studies.

| Parameter | Description | Method of Analysis | Indication of Instability |

|---|---|---|---|

| Organoleptic Properties | Assessment of appearance, color, and odor. | Visual and olfactory inspection. | Changes in color, development of off-odors, visible separation. |

| Phase Separation | Observation of creaming (droplets rising) or coalescence (droplets merging). | Visual inspection, centrifugation. | Appearance of a separate water or oil layer. researchgate.net |

| pH | Measurement of the formulation's acidity or alkalinity. | pH meter. | Significant drift from the initial pH value, which can indicate chemical degradation. uad.ac.id |

| Viscosity | Measurement of the formulation's resistance to flow. | Viscometer/Rheometer. | Significant increase or decrease, indicating changes in the internal structure. uad.ac.id |

| Droplet Size Distribution | Analysis of the size and uniformity of the dispersed phase droplets. | Microscopy, laser diffraction. | Increase in average droplet size (Ostwald ripening) or broadening of the distribution. nih.gov |

The stability of an emulsion is not solely dependent on its ingredients but is also heavily influenced by the manufacturing process itself.

The conditions under which the oil and water phases are mixed are critical for forming a stable emulsion. Key parameters include the type of mixer (e.g., homogenizer, propeller mixer), the rate and duration of mixing, and the temperature during emulsification. nih.govundip.ac.id

Stirring speed plays a crucial role in determining the initial droplet size of the emulsion. yzzhitong.com

Low Stirring Speed : Insufficient energy input may result in incomplete emulsification and large, non-uniform droplets, leading to rapid phase separation. yzzhitong.com

Optimal Stirring Speed : A sufficiently high shear force breaks down the dispersed phase into small droplets, increasing the surface area and allowing the emulsifier to form a stable protective film. This generally leads to a more stable emulsion. yzzhitong.com

Excessive Stirring Speed : Over-mixing can be detrimental. Very high speeds can introduce air bubbles into the formulation, leading to foam and potential oxidative instability. In some systems, excessive shear can disrupt the delicate liquid crystalline structures formed by the emulsifier, thereby weakening the emulsion's stability and potentially causing it to break. nih.govyzzhitong.com

The relationship between stirring speed and emulsion properties is summarized in the table below.

| Stirring Speed | Effect on Droplet Size | Effect on Viscosity | Resulting Emulsion Stability |

|---|---|---|---|

| Low | Large and non-uniform | Low | Poor (prone to rapid coalescence) |

| Moderate/Optimal | Small and uniform | Increases to an optimal level | Good (stable interfacial film) |

| High/Excessive | Very small, but potential for air entrapment | May decrease due to shear thinning or structural breakdown | Reduced (risk of instability from air or structural damage) yzzhitong.com |

In addition to speed, the duration of mixing and the cooling rate are also vital. A sufficient mixing time ensures that the emulsifier is properly adsorbed at the interface. undip.ac.id The cooling process can also affect stability, as it influences the formation of the crystalline and liquid crystalline networks that provide structure to the final product. nih.gov Studies have shown that introducing a holding period at a specific temperature during cooling can significantly improve the final stability of an emulsion. nih.govmdpi.com

Influence of Manufacturing Parameters on Formulation Stability

Order of Addition of Components

The sequence in which components are added during emulsification can significantly impact the final product's characteristics, such as viscosity and stability. For emulsions stabilized by the in-situ formation of triethanolamine salts like this compound or stearate, specific procedures are often employed.

A common and effective method involves heating the oil phase (containing isostearic acid and other oil-soluble ingredients) and the water phase (containing triethanolamine) separately to the same temperature, typically around 70-75°C. bas.bgresearchgate.net The aqueous phase is then added to the oil phase drop-by-drop with continuous stirring. researchgate.net An alternative approach, designed to form liquid crystalline structures, involves adding the hot oily phase to a mixture of triethanolamine and a portion of the water, also heated to the same temperature. bas.bgugr.es After initial homogenization, this mixture is then diluted with the remaining water. bas.bgugr.es Studies have shown that altering the order of mixing can notably affect the viscosity of the final cream base. researchgate.net Depending on the desired outcome, some methods may add the oil phase to an aqueous solution of the emulsifying agent, or vice-versa. uomustansiriyah.edu.iq For instance, adding oil to a prepared aqueous mucilage of the emulsifier is known as the wet gum method. uomustansiriyah.edu.iq The choice between adding the aqueous phase to the oily phase or the oily phase to the aqueous phase can determine whether an o/w or w/o emulsion is formed, particularly with finely divided solid emulsifiers. uomustansiriyah.edu.iq

Microscopic Evaluation of Emulsion Homogeneity and Droplet Size Distribution

Microscopic analysis is a critical tool for assessing the quality of an emulsion. It provides direct visual evidence of the homogeneity, the size of the dispersed phase droplets, and their distribution, which are key indicators of emulsion stability. researchgate.net A smaller and more uniform droplet size generally corresponds to a more stable emulsion, as it reduces the rate of creaming or sedimentation. researchgate.net

The concentration of the emulsifying components, such as stearic acid and triethanolamine (which react to form the emulsifier), has a direct effect on droplet size. Research has demonstrated that increasing the concentration of either stearic acid or triethanolamine leads to a decrease in the average droplet size of the emulsion. researchgate.net This is because a higher concentration of the emulsifier provides a more robust interfacial film around the oil droplets, preventing them from coalescing. uad.ac.id Conversely, factors such as a lower emulsifier concentration or less intense homogenization can lead to an increase in the polydispersity of the emulsion. researchgate.net

Table 1: Effect of Emulsifier Component Concentration on Emulsion Droplet Size Data derived from studies on analogous triethanolamine/fatty acid systems.

| Component Varied | Concentration Change | Effect on Droplet Size |

|---|---|---|

| Stearic Acid | Increased | Decreased |

| Triethanolamine (TEA) | Increased | Decreased |

Physicochemical Parameters Affecting Stability (e.g., pH, Temperature Cycling)

The stability of an emulsion is sensitive to physicochemical parameters like pH and temperature fluctuations. Monitoring these parameters is essential for predicting the long-term stability of a formulation. mdpi.com

pH: The pH of an emulsion stabilized with this compound is inherently alkaline due to triethanolamine being a weak base. uad.ac.id The reaction between triethanolamine and a fatty acid like isostearic or stearic acid results in an anionic soap with a pH of approximately 8. atamanchemicals.com Formulations containing TEA stearate have been observed to have pH values around 7.5. researchgate.net Studies show that as the concentration of triethanolamine increases, the pH of the emulsion also increases. researchgate.netuad.ac.id Over time, the pH of such emulsions can continue to rise slightly, which may be attributed to the hydrolysis of the triethanolamine salt back into triethanolamine and the fatty acid. uad.ac.idresearchgate.net The acceptable pH range for lotion products is generally between 4.5 and 8.0. undip.ac.id

Temperature Cycling: Stability testing often involves subjecting the emulsion to accelerated aging conditions, such as temperature cycling. This process typically involves alternating storage between elevated temperatures (e.g., 40-45°C) and reduced temperatures (e.g., 4-5°C) for several cycles. uq.edu.ausemanticscholar.org Formulations that show no signs of phase separation, significant changes in viscosity, or crystal growth after these cycles are considered physically stable. semanticscholar.org These tests help to ensure the emulsion can withstand the temperature variations it might encounter during shipping and storage. atamanchemicals.com

Table 2: Example of Physicochemical Stability Data Over Time Data represents typical trends observed in emulsions stabilized with triethanolamine and fatty acids.

| Time | Storage Condition | pH | Viscosity Change |

|---|---|---|---|

| Week 1 | Room Temperature | 7.4 - 8.0 | Stable |

| Week 2 | Room Temperature | Slight Increase | Stable or Slight Decrease |

| Week 3 | Room Temperature | Slight Increase | Stable or Slight Decrease |

| Week 4 | Room Temperature | Slight Increase | Stable or Slight Decrease |

| Cycle 1-3 | 40°C / 4°C Cycling | Stable | No significant change |

Role of Liquid Crystalline Phases in Emulsion Stabilization

A key mechanism for the stabilization of oil-in-water (o/w) emulsions by this compound is the formation of lyotropic liquid crystalline phases at the oil-water interface. bas.bgugr.es These structured phases, typically lamellar, form a multilayered film around the dispersed oil droplets. ugr.esresearchgate.net This interfacial structure enhances stability by acting as a mechanical barrier that prevents the oil droplets from coalescing. ugr.es The presence of these liquid crystals can be identified using polarized light microscopy. researchgate.net

Enhanced Viscosity and Barrier Properties

While the formation of secondary droplets can decrease viscosity, the underlying liquid crystalline network itself contributes significantly to the formulation's structure and barrier function. bas.bgugr.es The lamellar gel network formed by triethanolamine stearate, fatty acids, and other components creates a viscous continuous phase. mdpi.com This network increases the mechanical strength of the oil-water interface and fixes the emulsion droplets within the structure. ugr.es This multilayered liquid crystal barrier reduces the van der Waals forces between oil droplets and physically hinders coalescence, thereby greatly enhancing the long-term stability of the emulsion. ugr.es Furthermore, functionalized elastomers with triethylamine (B128534) have been shown to provide improved barrier properties (lower permeability) in other applications, a principle that aligns with the barrier function of the structured phase in emulsions. google.com

Mechanisms of Formulation Instability

Cosmetic emulsions are thermodynamically unstable systems, and over time, they will tend to break down through various physical and chemical mechanisms. csic.eslemmel.net Understanding these pathways is crucial for designing stable formulations.

Common mechanisms of physical instability include:

Creaming/Sedimentation: The migration of droplets under gravity to form a concentrated layer at the top (creaming) or bottom (sedimentation) of the emulsion. This is often a precursor to more severe instability.

Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film.

Coalescence: The merging of two or more droplets into a larger one. This is an irreversible process that leads to the complete separation of the oil and water phases. ugr.escsic.es The liquid crystalline structures discussed previously act as a direct barrier to coalescence. ugr.es

Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. csic.es

Chemical instability can also occur. For instance, a hydrolysis reaction can happen over time, causing a breakdown of the lamellar gel phase formed by triethanolamine stearate and stearic acid. researchgate.net This can lead to the formation of fatty acid crystals and compromise the emulsion's structure. researchgate.net Monitoring for changes in pH, non-homogeneity, and potential microbial growth is essential to ensure the formulation's integrity. mdpi.com

Creaming and Sedimentation Dynamics

Creaming (the upward migration of droplets) and sedimentation (the downward movement) are gravitational phenomena driven by the density difference between the dispersed and continuous phases. The velocity of this movement is described by Stokes' Law, which illustrates that the rate is inversely proportional to the viscosity of the continuous phase and directly proportional to the square of the droplet radius. This compound influences these dynamics primarily by affecting droplet size and the rheology of the continuous phase.

Droplet Size and Flocculation: The effectiveness of an emulsifier in creating small initial droplets and preventing their aggregation (flocculation) is critical. The bulky, branched alkyl chain of isostearic acid creates significant steric hindrance at the oil-water interface. This steric barrier can be highly effective at preventing droplets from approaching each other closely, thereby inhibiting flocculation, which is often a precursor to rapid creaming. While linear surfactants like triethanolamine stearate can pack more densely at the interface, the branched structure of the isostearate provides a more substantial physical impediment.

Continuous Phase Viscosity: this compound, like other fatty acid soaps, can contribute to the formation of a liquid crystalline network within the aqueous phase, particularly when used in conjunction with co-emulsifiers like fatty alcohols. nih.govclinicalgate.com This network structure significantly increases the viscosity of the continuous phase, effectively immobilizing the oil droplets and drastically reducing the rate of creaming or sedimentation. clinicalgate.com Studies on similar systems involving triethanolamine and fatty acids have shown the formation of lamellar liquid crystalline phases that are crucial for long-term stability. psu.eduacs.orgnih.gov The less-ordered packing of the branched isostearate chains may influence the specific characteristics of this gel network.

Table 1: Factors Influenced by this compound in Mitigating Creaming & Sedimentation

| Parameter | Influencing Factor | Effect of this compound |

|---|---|---|

| Droplet Radius (r) | Steric Hindrance | The branched isostearate chain provides a robust steric barrier, hindering droplet flocculation and subsequent creaming. |

| Viscosity of Continuous Phase (η) | Liquid Crystal Network | Contributes to the formation of a high-viscosity lamellar gel network in the aqueous phase, which immobilizes droplets. nih.govclinicalgate.com |

| Density Difference (Δρ) | Emulsifier Adsorption | Minimal direct impact, but the formation of a stable interfacial film prevents droplet coalescence which would increase effective radius. |

Coalescence and Phase Separation (e.g., Cracking, Bleeding)

Coalescence is an irreversible process where two or more droplets merge to form a larger droplet, ultimately leading to the complete separation of the oil and water phases, known as cracking or breaking. The stability of an emulsion against coalescence is determined by the strength and flexibility of the interfacial film.

Interfacial Film Properties: Linear-chain surfactants like triethanolamine stearate can form dense, quasi-crystalline structures at the interface. While providing a strong barrier, these films can sometimes be brittle. The branched structure of this compound prevents such ordered packing. This results in a more fluid, amorphous, and flexible interfacial film. This flexibility allows the film to deform under stress (e.g., during transport or temperature fluctuations) and rapidly reform, providing enhanced protection against coalescence.

Liquid Crystalline Structures: The presence of a multilayered liquid crystalline structure surrounding the oil droplets offers a significant mechanical barrier to coalescence. bas.bg This structure, formed by the interaction of this compound, water, and often a co-emulsifier, acts as a steric stabilizer. Research on systems containing triethanolamine and stearic acid has demonstrated that these multilayers enhance emulsion stability. researchgate.net A similar mechanism is expected for this compound, with the branched chain influencing the fluidity and packing of these lamellar layers. psu.edu The breakdown of these stabilizing structures can lead to phase separation. For instance, hydrolysis of the triethanolamine soap at lower pH can weaken the interfacial layer and destabilize the emulsion. nih.govuad.ac.id

Table 2: Comparative Influence of Isostearate vs. Stearate on Interfacial Film Properties

| Property | Triethanolamine Stearate (Linear Chain) | This compound (Branched Chain) | Implication for Stability |

|---|---|---|---|

| Molecular Packing | Tightly packed, ordered | Loosely packed, disordered | Isostearate creates a more flexible film, less prone to fracture. |

| Film Nature | Potentially rigid, crystalline | Amorphous, fluid | The flexible nature of the isostearate film provides better resistance to mechanical stress and temperature changes, preventing coalescence. |

| Steric Hindrance | Good | Excellent | The bulky isostearate group provides superior steric stabilization against droplet approach. |

Phase Inversion Phenomena

Phase inversion is the process where an O/W emulsion inverts to become a W/O emulsion, or vice versa. This can be triggered by changes in temperature, electrolyte concentration, or the phase-volume ratio. The type of emulsion formed is largely dictated by the geometry and solubility of the emulsifier, a concept explained by the Bancroft rule, which states that the phase in which the emulsifier is more soluble will become the continuous phase. basicmedicalkey.com

Emulsifier Geometry and HLB: this compound is an anionic surfactant with a high hydrophilic-lipophilic balance (HLB) value, indicating its preference for water solubility and the formation of O/W emulsions. basicmedicalkey.compk.edu.pl The molecule's geometry, featuring a large, hydrophilic triethanolamine head group and a bulky, branched lipophilic tail, reinforces this tendency. The significant cross-sectional area of the branched isostearate tail creates a wedge-like molecular shape that favors a curved interface around oil droplets.

Resistance to Inversion: Due to its strong hydrophilic nature and molecular geometry, emulsions stabilized with this compound are generally robust against inversion. An increase in the volume of the oil phase can stress the system towards inversion; however, the strong preference of this compound for the aqueous phase provides a high energy barrier for this to occur. Inversion would require the emulsifier molecules to reorient themselves against their natural affinity, which is thermodynamically unfavorable. Therefore, systems stabilized with this compound typically maintain their O/W character even at relatively high internal phase concentrations. alrasheedcol.edu.iq

Degradation Pathways and Mechanisms

Hydrolytic Degradation of Triethanolamine (B1662121) Isostearate

Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments. The reaction involves the cleavage of the ester bond by water, which can be catalyzed by acids or bases. For triethanolamine isostearate, this process is influenced by the steric hindrance from the branched isostearic acid chain and the tertiary amine structure of triethanolamine.

k_h = k_A[H⁺] + k_N + k_B[OH⁻]

Where k_A, k_N, and k_B are the second-order rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively.

Base-catalyzed hydrolysis is typically the dominant pathway in alkaline conditions (pH > 8) and is significantly faster than acid-catalyzed or neutral hydrolysis for most esters. clemson.educhemrxiv.org The hydroxide (B78521) ion is a much stronger nucleophile than water, leading to a more rapid attack on the electrophilic carbonyl carbon of the ester. viu.ca Conversely, under strongly acidic conditions (pH < 6), the reaction rate increases with proton concentration. clemson.edu Neutral hydrolysis, the direct reaction with water, is generally slow and is the predominant mechanism only in the neutral pH range. viu.ca

The presence of the tertiary amine group in the triethanolamine moiety can potentially influence the hydrolysis kinetics through intramolecular catalysis, although this is more pronounced in esters with smaller, more flexible alcohol portions. nih.gov Temperature also plays a crucial role; an increase in temperature generally accelerates the hydrolysis rate by providing the necessary activation energy for the reaction. nih.gov

Table 1: Environmental Factors Affecting Hydrolysis of this compound

| Factor | Effect on Hydrolysis Rate | Mechanism |

|---|---|---|

| pH | Increases significantly in alkaline (pH > 8) and acidic (pH < 6) conditions. | Base-catalyzed hydrolysis (saponification) is the dominant pathway at high pH. clemson.educhemrxiv.org Acid-catalyzed hydrolysis predominates at low pH. clemson.edu |

| Temperature | Increases with rising temperature. | Follows the Arrhenius equation, where higher temperatures provide more kinetic energy for molecules to overcome the reaction's activation energy. nih.gov |

| Catalysts | Metal ions and certain mineral surfaces can catalyze the reaction. | Metal ions can coordinate with the ester's carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. viu.ca |

The hydrolytic cleavage of the ester bond in this compound yields its parent components: isostearic acid and triethanolamine. wikipedia.org This reaction is essentially the reverse of the esterification process used to synthesize the compound.

The reaction can be represented as: this compound + H₂O ⇌ Isostearic Acid + Triethanolamine

Under alkaline conditions, the isostearic acid formed will be present as its carboxylate salt (isostearate), while under acidic conditions, the triethanolamine will be protonated to form a triethanolammonium (B1229115) salt. Both degradation products are generally more water-soluble than the parent ester. Further degradation of these products can occur; for instance, triethanolamine can be susceptible to microbial degradation. tdl.orgsemanticscholar.org

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. While straight-chain saturated fatty acids like stearic acid are known to exhibit distinct polymorphic forms (e.g., A, B, and C forms), which can interconvert, this behavior is less pronounced in branched-chain fatty acids like isostearic acid. uu.nl

Isostearic acid is a liquid at room temperature, with a much lower melting point than its linear counterpart, stearic acid. rawsource.comresearchgate.net This is due to the methyl branching along its alkyl chain, which disrupts the orderly packing that is necessary for a stable crystal lattice. As a result, isostearic acid does not exhibit the well-defined polymorphic transformations seen in stearic acid upon changes in temperature or when crystallized from different solvents. researchgate.net Its liquid nature and the steric hindrance from its branched structure mean that if it were to solidify under specific conditions, the resulting solid would likely be less crystalline and less prone to polymorphic transitions compared to linear saturated fatty acids.

Oxidative Degradation Processes

Oxidative degradation is another significant pathway for the breakdown of this compound, particularly for the isostearate portion of the molecule. This process is common in lipids and fatty acid derivatives and is often initiated by factors such as heat, light (especially UV), and the presence of metal ions. btsa.comvelp.com Isostearic acid, being a saturated fatty acid, has inherently greater oxidative stability than unsaturated fatty acids. rawsource.comillinois.edu However, it is not completely immune to oxidation, especially under harsh conditions.

The oxidation of saturated fatty acid derivatives typically proceeds via a free-radical chain reaction mechanism involving three main stages: initiation, propagation, and termination.

Initiation: A hydrogen atom is abstracted from the fatty acid chain to form a fatty acid alkyl radical (R•). This is the rate-limiting step and requires an initiator, such as heat, UV light, or a metal catalyst.

Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another fatty acid molecule, creating a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction.

Termination: The reaction chain is terminated when two radicals combine to form a non-radical species.

The resulting hydroperoxides are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids, which can contribute to changes in odor and product properties.

Table 2: General Mechanism of Free Radical Oxidation

| Stage | Reaction | Description |

|---|---|---|

| Initiation | RH → R• + H• | Formation of an initial free radical from the fatty acid chain (RH). |

| Propagation | R• + O₂ → ROO• | The alkyl radical reacts with oxygen to form a peroxyl radical. |

| ROO• + RH → ROOH + R• | The peroxyl radical abstracts a hydrogen from another molecule, forming a hydroperoxide and a new alkyl radical. | |

| Termination | R• + R• → R-R | Two alkyl radicals combine. |

| ROO• + ROO• → ROOR + O₂ | Two peroxyl radicals combine. |

The rate of oxidative degradation is highly dependent on the presence of initiators and environmental oxidants.

Initiators: Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), are potent catalysts for the decomposition of hydroperoxides into highly reactive radicals, thereby accelerating the oxidation process. dtu.dk Heat and ultraviolet (UV) radiation provide the energy needed to break C-H bonds, initiating the radical chain reaction. btsa.com